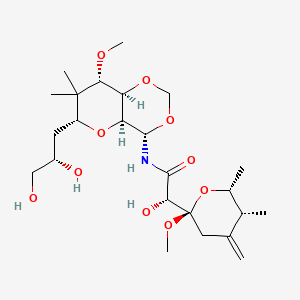

Mycalamide A

Description

Properties

Molecular Formula |

C24H41NO10 |

|---|---|

Molecular Weight |

503.6 g/mol |

IUPAC Name |

(2S)-N-[(4S,4aS,6R,8S,8aR)-6-[(2S)-2,3-dihydroxypropyl]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-4-yl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide |

InChI |

InChI=1S/C24H41NO10/c1-12-9-24(31-7,35-14(3)13(12)2)19(28)21(29)25-22-18-17(32-11-33-22)20(30-6)23(4,5)16(34-18)8-15(27)10-26/h13-20,22,26-28H,1,8-11H2,2-7H3,(H,25,29)/t13-,14-,15+,16-,17+,18+,19-,20-,22+,24-/m1/s1 |

InChI Key |

IJASURGZDJYQGF-GBNRTHSESA-N |

Isomeric SMILES |

C[C@H]1[C@H](O[C@](CC1=C)([C@@H](C(=O)N[C@@H]2[C@@H]3[C@@H]([C@H](C([C@H](O3)C[C@@H](CO)O)(C)C)OC)OCO2)O)OC)C |

Canonical SMILES |

CC1C(OC(CC1=C)(C(C(=O)NC2C3C(C(C(C(O3)CC(CO)O)(C)C)OC)OCO2)O)OC)C |

Synonyms |

mycalamide A |

Origin of Product |

United States |

Scientific Research Applications

Antitumor Activity

Mycalamide A has been extensively studied for its antitumor properties. It functions primarily as a protein synthesis inhibitor, affecting various cancer cell lines.

Mechanism of Action:

- This compound inhibits the activity of oncogenic transcription factors such as AP-1 and NF-κB, which play critical roles in cancer progression and survival .

- Induction of apoptosis has been observed in several cell lines, including JB6 Cl41 P+ and HeLa cells, at nanomolar concentrations .

Case Study:

A study demonstrated that this compound inhibited epidermal growth factor-induced neoplastic transformation in JB6 Cl41 P+ cells and induced apoptosis at concentrations ranging from 12.5 nM to 50 nM . The compound also showed significant cytotoxic effects on human cancer cell lines, with IC50 values in the low nanomolar range.

| Cell Line | IC50 (nM) | Effect |

|---|---|---|

| JB6 Cl41 P+ | 12.5 - 50 | Induces apoptosis |

| HeLa | ~1 | Inhibits colony formation |

| A2780 | Low nanomolar | Cytotoxicity observed |

Antiviral Properties

This compound exhibits antiviral activity, particularly against viruses that affect human health. It has been shown to inhibit viral replication through its effects on protein synthesis.

Research Findings:

- This compound was identified as an effective antiviral agent in preliminary studies, leading to decreased viral loads in infected cell cultures .

- Its mechanism involves disrupting the translation of viral proteins, thereby limiting virus propagation.

Immunosuppressive Effects

The compound has demonstrated immunosuppressive properties by inhibiting T-cell activation, making it a candidate for therapeutic applications in autoimmune diseases and transplant medicine.

Mechanism:

- This compound blocks T-cell activation pathways, which could be beneficial in preventing organ rejection during transplants or managing autoimmune disorders .

Potential in Overcoming Drug Resistance

Research indicates that this compound may interact with multidrug resistance (MDR) systems, providing insights into its potential as a therapeutic agent against resistant cancer strains.

Study Insights:

Comparison with Similar Compounds

Mycalamide Family (B, C, D)

Key Observations :

- Stereochemistry : C7 (S)-configuration in this compound is critical; the C7 epimer shows 3-fold reduced activity .

- Substituents : Methoxy groups at C2 and C4 enhance binding (e.g., this compound vs. D) .

- Protein Synthesis Inhibition : Mycalamide B is the most potent, likely due to optimized ribosomal interaction .

Onnamides and Theopederins

Comparison with this compound :

Key Insights :

- Stereochemical Sensitivity : The C10 epimer’s 1000x activity drop highlights the role of spatial arrangement in target binding .

- Synthetic Accessibility : this compound’s total synthesis enables scalable production of analogs .

Mechanism-Based Comparison

Apoptosis Induction

- This compound : Activates p38/JNK pathways without p53 upregulation, unlike onnamides .

- Theopederin B : Requires p53 for apoptosis, limiting efficacy in p53-mutant cancers .

Pharmacological Advantages and Limitations

Preparation Methods

Synthesis of the Trioxadecalin Segment (Right-Hand Unit)

The trioxadecalin ring system, characterized by a 6,8-dioxabicyclo[3.2.1]octane core, is constructed using a Yb(OTf)₃–TMSCl-catalyzed cross-aldol reaction . This method enables the coupling of an acid-sensitive aldehyde with methyl trimethylsilyl dimethylketene acetal (TMS-DMK) without epimerization, achieving high stereoselectivity (dr > 20:1). Key steps include:

-

Starting material : D-mannitol, a chiral pool building block, is converted into a protected diol via sequential acetonide formation and oxidation.

-

Aldol reaction : The Yb(OTf)₃–TMSCl system promotes efficient C–C bond formation between the aldehyde and TMS-DMK, yielding the aldol adduct in 85% yield.

-

Cyclization : Acid-mediated cyclization of the aldol product generates the trioxadecalin ring, with the stereochemistry at C9 and C10 controlled by the substrate’s inherent chirality.

Synthesis of the Tetrahydropyran Segment (Left-Hand Unit)

The tetrahydropyran moiety is assembled using a novel one-pot δ-lactonization protocol , which avoids intermediate isolation and improves overall efficiency. Critical stages involve:

Segment Coupling and Final Functionalization

The two segments are coupled via a lithium-mediated alkylation between the trioxadecalin’s secondary alcohol and the tetrahydropyran’s allylic bromide. Subsequent functional group transformations include:

-

Oxidation : Dess–Martin periodinane oxidizes the C15 hydroxyl to a ketone.

-

Amide bond formation : Coupling with pederic acid (derived from L-serine) using EDCI/HOBt completes the synthesis, yielding this compound in 10.5% overall yield from D-mannitol.

Linear Synthesis from Diethyl D-Tartrate

An alternative linear approach, reported by Nakata et al., utilizes diethyl D-tartrate as the chiral starting material. This method emphasizes brevity and scalability:

-

Key reaction sequence :

-

Yield : The linear route achieves a 12% overall yield, comparable to convergent strategies but with fewer purification steps.

Comparative Analysis of Synthetic Methods

The convergent method excels in stereochemical precision, particularly for the trioxadecalin unit, but requires meticulous segment coupling. In contrast, the linear approach reduces intermediate handling but faces challenges in maintaining ee during late-stage functionalizations.

Challenges and Innovations in this compound Synthesis

Acid Sensitivity and Epimerization Risks

This compound’s labile β-methoxyacrylate moiety necessitates low-temperature reactions and protecting group strategies to prevent decomposition. For example, the use of TBS ethers in the tetrahydropyran segment mitigates undesired side reactions during lactonization.

Q & A

Q. What are the established synthetic methodologies for Mycalamide A, and what are their key challenges?

this compound’s synthesis involves multi-step strategies, often leveraging chiral precursors (e.g., D-mannitol) for stereochemical control. Key steps include:

- Aldol reactions to assemble the polyketide backbone .

- Conjugation techniques (e.g., activation of pederate with p-toluenesulfonyl chloride/DMAP) to link molecular fragments, though this often produces isomeric mixtures requiring epimerization at C-7 for enrichment of bioactive forms .

- Stereoselective oxidation (e.g., Swern oxidation) to minimize undesired epimerization during intermediate steps . Challenges: Purification of isomers, low yields in conjugation steps, and scalability of stereochemical control.

Q. How does this compound induce apoptosis, and what experimental models validate this mechanism?

this compound triggers apoptosis via protein synthesis inhibition , confirmed through:

- DNA laddering assays and Annexin-V staining in 32D myeloid cell lines, demonstrating caspase activation and phosphatidylserine externalization .

- Oncogene-transformed cell models (e.g., ras or bcr-abl-transformed 32D cells), which show heightened sensitivity, suggesting selective targeting of dysregulated pathways .

- Dose-dependent cytotoxicity studies (IC50 values ranging from 1–230 nM depending on substituents) .

Advanced Research Questions

Q. How do stereochemical variations in this compound’s structure affect its bioactivity and target specificity?

- C6 methoxy group : Essential for potency; substitution with ethoxy or hydroxyl groups reduces activity 10–40-fold .

- C7 stereochemistry : Inversion at C7 abolishes activity, highlighting the need for precise stereochemical alignment with ribosomal targets (e.g., L44e protein in ribosomes) .

- Acyl aminal group : Removal (as in Mycalamide C) reduces cytotoxicity (IC50 = 230 nM vs. 1–5 nM for this compound) . Methodological note: Structure-activity relationship (SAR) studies employ divergent synthesis (e.g., Toyota/Ihara’s D-mannitol-based approach) to systematically modify substituents .

Q. What contradictions exist in the literature regarding this compound’s mechanism of apoptosis induction, and how can they be resolved?

- Contradiction : While this compound induces apoptosis in multiple cell lines, its ribosomal binding specificity (e.g., interaction with L44e) does not explain resistance in C. elegans strains with rpl-41 mutations .

- Resolution strategies :

- Comparative assays : Test cross-resistance in psymberin-resistant DA2312 worms (which retain this compound sensitivity) to isolate target-specific effects .

- Ribosomal profiling : Use cryo-EM or X-ray crystallography to map this compound’s binding site and identify conserved vs. species-specific interactions .

Q. What analytical challenges arise in quantifying this compound’s bioactivity, and how are they addressed?

- Challenge : Co-elution of isomers in HPLC due to structural similarity.

- Solutions :

- Chiral stationary phases for chromatographic separation .

- LC-MS/MS with MRM (multiple reaction monitoring) to enhance sensitivity and specificity .

Methodological Considerations for Experimental Design

- Stereochemical analysis : Employ NMR-based NOE experiments to confirm configurations at C7 and C10 .

- In vivo models : Prioritize oncogene-transformed cell lines or xenograft models to mimic therapeutic contexts .

- Resistance studies : Use RNAi knockdown or CRISPR-edited ribosomal proteins to validate target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.